Technical Guide: 4-Chlorophenylguanidine Carbonate
Technical Guide: 4-Chlorophenylguanidine Carbonate
Basic Properties, Synthesis, and Application Profiles
Part 1: Executive Summary & Chemical Identity
4-Chlorophenylguanidine Carbonate (1-(4-Chlorophenyl)guanidine carbonate) is a specialized salt form of the guanidine derivative, 4-chlorophenylguanidine.[1] While the hydrochloride salt is more commonly encountered in basic research, the carbonate salt (CAS 61705-88-2) is valued in industrial and process chemistry for its unique solubility profile and "clean" reactivity—releasing only carbon dioxide and water upon acidification, thereby avoiding the introduction of persistent halide counter-ions (like chloride) that can poison downstream catalysts.[1]
This guide details the physicochemical properties, synthesis logic, and handling protocols for this compound, serving as a reference for researchers in medicinal chemistry and agrochemical development.
Chemical Identity Table[2][3][4]
| Property | Data |
| Chemical Name | 1-(4-Chlorophenyl)guanidine carbonate |
| CAS Number | 61705-88-2 |
| Molecular Formula | C₁₅H₁₈Cl₂N₆O₃ (Assumed 2:1 stoichiometry) or C₈H₁₀ClN₃O₃ (1:[1]1) |
| Molecular Weight | ~401.25 g/mol (2:1 Salt) / 231.64 g/mol (1:1 Salt) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 130–134°C (Decomposition) |
| Solubility | Moderate in water; Soluble in DMSO, Methanol |
| pKa (Base) | ~10.7 (Guanidine moiety) |
Note on Stoichiometry: Commercial "guanidine carbonates" often exist as the diguanidinium carbonate (2:1 base:acid ratio). For 4-chlorophenylguanidine, the 2:1 form is thermodynamically favored in the solid state, stabilizing the hygroscopic free base.
Part 2: Physicochemical Characterization
Solubility & Stability Profile
Unlike the highly water-soluble unsubstituted guanidine carbonate (450 g/L), the 4-chlorophenyl moiety introduces significant lipophilicity.[1] This makes the carbonate salt an ideal "phase-transfer" candidate—sufficiently stable in solid form but readily dissociating in aqueous-organic biphasic systems.[1]
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Hygroscopicity: Significantly lower than the hydrochloride salt, making it easier to weigh and handle in non-climate-controlled environments.[1]
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Thermal Stability: The compound decomposes upon melting (~130°C), releasing CO₂. This property is exploited in in situ free-basing protocols where heat drives the reaction forward by removing the volatile acid component.[1]
Analytical Profiling (HPLC/LC-MS)
For quality control, the carbonate is typically converted to the free base or HCl salt in situ during analysis.[1]
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HPLC Method: C18 Reverse Phase column.[1]
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Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.[1]
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Detection: UV at 254 nm (aromatic ring).[1]
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Mass Spec: ESI+ mode will show the parent ion
at m/z ~170.05 (for the 4-chlorophenylguanidine cation).[1] The carbonate anion is not detected in positive mode.[1]
Part 3: Synthesis & Production Workflow
The synthesis of 4-chlorophenylguanidine carbonate is a stepwise process designed to maximize yield while minimizing side reactions (such as polymerization of cyanamide).[1]
Synthesis Logic Diagram
Caption: Stepwise conversion of aniline precursor to the stable carbonate salt form.
Detailed Experimental Protocol: Carbonate Formation
Context: This protocol assumes starting from the commercially available 4-chlorophenylguanidine hydrochloride.[1]
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Dissolution: Dissolve 10.0 g (48.5 mmol) of 4-chlorophenylguanidine hydrochloride in 50 mL of deionized water. Ensure complete dissolution (mild heating to 40°C may be required).[1]
-
Neutralization & Carbonation:
-
Prepare a saturated solution of Sodium Carbonate (Na₂CO₃).[1]
-
Slowly add the carbonate solution to the guanidine solution under vigorous stirring.
-
Observation: A white precipitate will begin to form as the pH rises and the insoluble carbonate salt nucleates.
-
-
Crystallization: Cool the mixture to 0–5°C and stir for 2 hours to maximize yield. The carbonate salt is less soluble in cold water than the hydrochloride.
-
Filtration: Filter the white solid under vacuum.
-
Washing: Wash the cake with ice-cold water (2 x 10 mL) to remove residual sodium chloride. Crucial: Do not over-wash, as the product has moderate water solubility.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours. Warning: Do not exceed 60°C to prevent thermal decomposition (decarboxylation).[1]
Part 4: Applications in Drug Development
Urokinase Inhibition & ASIC3 Modulation
Research indicates that 4-chlorophenylguanidine derivatives act as:
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Urokinase Inhibitors: Targeting the serine protease involved in cancer metastasis.
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ASIC3 Modulators: Acting as positive allosteric modulators for Acid-Sensing Ion Channel 3, a key receptor in pain perception.[1] The carbonate form allows for precise pH control in physiological buffers during patch-clamp experiments.[1]
"Clean" Intermediate for Synthesis
In the synthesis of complex heterocycles (e.g., imidazoles or pyrimidines), using the carbonate salt prevents the accumulation of chloride ions.
Mechanism of Action (Chemical): When reacted with an electrophile (e.g., a diketone), the carbonate anion neutralizes the generated protons, forming H₂CO₃ which decomposes to H₂O and CO₂. This drives the equilibrium forward entropically.[1]
Caption: Entropic drive provided by carbonate decomposition during heterocycle synthesis.[1]
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2] Signal Word: Warning.
| Hazard Category | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302).[1] | Do not eat/drink in lab.[1] Wash hands post-handling.[1][3] |
| Skin Corrosion | Causes skin irritation (H315).[1][2] | Wear nitrile gloves and lab coat.[1] |
| Eye Damage | Causes serious eye irritation (H319).[1][2] | Wear safety goggles.[1] Rinse immediately if contacted.[1][3] |
| Thermal | Decomposes >130°C releasing CO₂/NOx. | Store below 30°C. Avoid high-heat drying.[1] |
Storage: Store in a tightly closed container in a cool, dry place. Carbonates can slowly degrade if exposed to acidic fumes or high humidity.[1]
References
-
Chemdad. (2023).[1] 4-CHLOROPHENYLGUANIDINE CARBONATE Properties and Safety. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 19933, (4-Chlorophenyl)biguanide (Structural Analog Reference). Retrieved from [Link][1]
